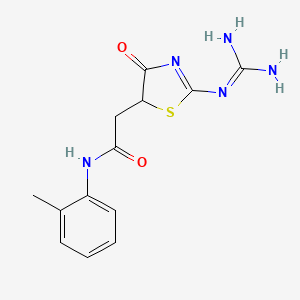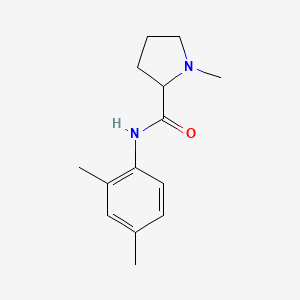![molecular formula C26H28N2O4 B11036856 N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide](/img/structure/B11036856.png)
N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and methylphenyl groups through various substitution reactions. The final step usually involves the formation of the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
Chemistry
In chemistry, N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential pharmacological properties. The quinoline core is known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the quinoline core and the acetamide linkage suggests that it could interact with biological targets in a specific manner, leading to potential drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, its structural features might be exploited in the design of novel polymers or as a precursor for advanced materials.
作用機序
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is likely related to its ability to interact with specific molecular targets. The quinoline core can bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetamide linkage might also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also features a quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Uniqueness
N-(4-ETHOXYPHENYL)-2-[7-(2-METHYLPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDRO-3-QUINOLINYL]ACETAMIDE is unique due to the specific arrangement of its functional groups. The combination of the ethoxyphenyl and methylphenyl groups with the quinoline core and acetamide linkage provides a distinct chemical profile that could lead to unique biological activities and applications.
特性
分子式 |
C26H28N2O4 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinolin-3-yl]acetamide |
InChI |
InChI=1S/C26H28N2O4/c1-3-32-20-10-8-19(9-11-20)27-25(30)15-18-12-22-23(28-26(18)31)13-17(14-24(22)29)21-7-5-4-6-16(21)2/h4-11,17-18H,3,12-15H2,1-2H3,(H,27,30)(H,28,31) |
InChIキー |
GIJPLCAQBGZMCW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CC3=C(CC(CC3=O)C4=CC=CC=C4C)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036774.png)
![4-(4-bromophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11036776.png)
ammoniumolate](/img/structure/B11036788.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11036795.png)
![5,5-dimethyl-N-(3-methylbutyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11036799.png)
![5-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11036806.png)

![Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B11036815.png)
![2-(2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11036821.png)
![8-ethyl-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036827.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11036833.png)
![4-(2-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11036843.png)
![1-[4-amino-1-(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11036848.png)

